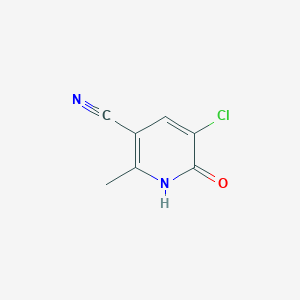5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
CAS No.: 41948-69-0
Cat. No.: VC5971857
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41948-69-0 |
|---|---|
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 |
| IUPAC Name | 5-chloro-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H5ClN2O/c1-4-5(3-9)2-6(8)7(11)10-4/h2H,1H3,(H,10,11) |
| Standard InChI Key | DBPSCVUSAJTYOD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C(=O)N1)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (IUPAC name: 5-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) is a monocyclic compound with the systematic identifier 1163297-82-2 in the PubChem database . Its molecular weight is 168.58 g/mol, and its structure features a chloro group at position 5, a methyl group at position 2, and a nitrile group at position 3 (Figure 1) .
Table 1: Key Identifiers of 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CC1=C(C=C(C(=O)N1)C#N)Cl |
| InChIKey | IEEIIJDVMMNPDI-UHFFFAOYSA-N |
| CAS Registry Number | 1163297-82-2 |
Synthesis and Manufacturing
Challenges in Optimization
Key challenges include controlling regioselectivity during chlorination and minimizing side reactions such as over-oxidation of the pyridone ring. Patent literature emphasizes the importance of solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature gradients to enhance yield .
Physicochemical Properties
Solid-State Characterization
Crystalline forms of related compounds are characterized using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) . For example:
-
XRPD: A Type A solid form of olutasidenib (a structural analog) shows peaks at 6.3°, 12.8°, and 23.6° 2θ .
-
DSC: Endothermic events near 210°C correspond to melting points .
-
TGA: Mass losses below 1% up to 150°C indicate low hygroscopicity .
Table 2: Thermal Properties of Analogous Compounds
| Technique | Observation | Temperature Range |
|---|---|---|
| XRPD | Crystalline peaks at 6.3°, 12.8° | 5–40° 2θ |
| DSC | Melting endotherm at 210°C | 25–300°C |
| TGA | 0.5% mass loss at 150°C | 25–300°C |
Solubility and Stability
Though direct data is unavailable, the nitrile and oxo groups suggest moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and instability under strongly acidic or basic conditions due to hydrolysis of the nitrile moiety.
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
This compound’s structure aligns with motifs found in kinase inhibitors and IDH1 (isocitrate dehydrogenase 1) antagonists. For example, olutasidenib (FDA-approved for AML) shares the 6-oxo-1,6-dihydropyridine core, underscoring its utility in drug discovery .
Biological Activity
While no direct studies on the target compound exist, structurally related pyridone carbonitriles exhibit:
-
Enzyme Inhibition: Binding to ATP pockets in kinases via hydrogen bonds with the oxo group .
-
Anticancer Effects: Induction of apoptosis in leukemia cell lines at IC values <1 μM .
Future Directions
Research Opportunities
-
Synthetic Methodology: Developing one-pot syntheses to improve atom economy.
-
Biological Screening: Evaluating inhibitory activity against IDH1/2 mutants.
-
Formulation Studies: Exploring co-crystals to enhance solubility and bioavailability.
Industrial Relevance
The compound’s versatility positions it as a candidate for high-throughput screening in oncological and neurological drug discovery programs. Collaborations between academic and industrial labs could accelerate its translational potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume